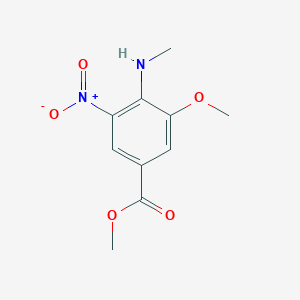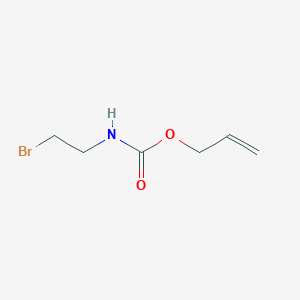
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroleptics and Treatment of Neurodegenerative Diseases : A study by Valenta et al. (1990) highlights the potential of 5-amino-2-methoxybenzamides, chemically related to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, as neuroleptics in the orthopramide series. These compounds have potential applications in treating Parkinson's disease and Alzheimer's disease (Valenta et al., 1990).
Synthetic Methods and Production Efficiency : Cai Chun (2004) improved the synthesis of a related compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, using a mixture of nitric acid and sulfuric acid. This method offers benefits such as low production cost, high quality, and yield advantages (Cai Chun, 2004).
Cardiotonic Drug Synthesis : The study by Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in producing cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).
Antibacterial Applications : Havaldar et al. (2004) synthesized 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one with significant antibacterial activity against various bacteria, demonstrating the potential of such compounds in medical applications (Havaldar et al., 2004).
Dye Synthesis : Kitajima et al. (1970) used N-(4-methoxy-3-nitrobenzoyl) melamines, related to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, for synthesizing acid dyes and tested their dyeing abilities on cotton and rayon (Kitajima et al., 1970).
Novel Synthesis Methods for "Push-Pull" Naphthalenes : Wong et al. (2002) presented a novel synthesis method using nitro-2-methylbenzoate esters and dimethylacetamide dimethyl acetal, yielding products like 1-methoxy-3-dimethylamino-5-nitronaphthalene (Wong et al., 2002).
Identification of Metabolites in Legal Highs : Power et al. (2014) synthesized and characterized substances, including those structurally similar to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, aiding in the identification of potential metabolites in biological samples (Power et al., 2014).
Chemical Stability and Solvolysis : Jursic et al. (1986) examined the solvolysis of compounds similar to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, focusing on the non-participation of the methoxy group (Jursic et al., 1986).
Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the applicability of such compounds in medical imaging (Wang et al., 2017).
Antimicrobial Activity of Schiff Bases : Vinusha et al. (2015) synthesized Schiff bases derived from imino-4-methoxyphenol thiazole, exhibiting moderate antibacterial and antifungal activity (Vinusha et al., 2015).
Eigenschaften
IUPAC Name |
methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-11-9-7(12(14)15)4-6(10(13)17-3)5-8(9)16-2/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRXEGUDDPQTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)-3-fluoroaniline](/img/structure/B8136910.png)
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)


![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)


![2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B8136940.png)

![(R,R,R)-1-(3,5-Dioxa-4-phosphacyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)
